![molecular formula C19H22ClN3O B2764626 N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide CAS No. 866144-27-6](/img/structure/B2764626.png)

N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

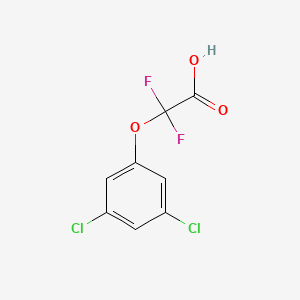

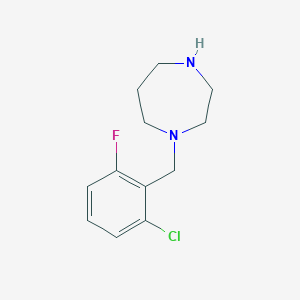

“N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide” is a compound that belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .

Synthesis Analysis

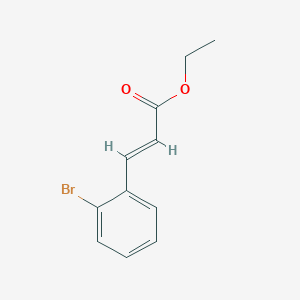

The synthesis of this compound has been reported in several studies. For instance, new carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine . Another study reported the synthesis of a series of novel 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies. For example, a crystal structure of the Jak3 Kinase Domain covalently bound to a similar compound was reported . The structure was determined using X-ray diffraction with a resolution of 2.90 Å .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 374.83 .Aplicaciones Científicas De Investigación

- CMIT exhibits antimicrobial activity, making it valuable for controlling microbial growth. It has been used in disinfectants, water treatment, and preservation of industrial products .

- The compound’s interaction with the neutral ligand chlorothiophene allows for good oral bioavailability and high potency. Currently, CMIT is under clinical development for preventing and treating thromboembolic diseases .

- Derivatives of CMIT have shown anti-inflammatory and analgesic effects. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide demonstrated promising activity .

- CMIT has been investigated for its role in reducing corrosion rates. It forms an oxide film on aluminum alloy surfaces, leading to improved corrosion resistance .

- Researchers have explored CMIT derivatives as potential anticancer agents. These compounds, containing the 2,4-dichloro-6-(3-nitrophenoxy)pyrimidine moiety, play a significant role in cancer drug studies .

Antimicrobial Properties

Antithrombotic Agent

Anti-Inflammatory and Analgesic Activities

Corrosion Inhibition

Small Molecule Anticancer Drug Design

Mecanismo De Acción

Target of Action

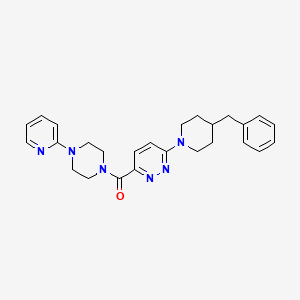

The primary target of N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide is the ACK1 (TNK2) tyrosine kinase . This kinase plays a crucial role in various cellular processes, including cell growth and survival, and its dysregulation is frequently observed in immune disease and cancer .

Mode of Action

N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide acts as a potent and selective inhibitor of ACK1 . By inhibiting this kinase, the compound can attenuate AR and AR-V7 expression in prostate cancer cells . This inhibition can also lead to the potent suppression of triple negative breast cancer (TNBC) cells proliferation .

Biochemical Pathways

The inhibition of ACK1 impacts the Janus kinases (JAKs) and their downstream effectors, signal transducer and activator of transcription proteins (STATs) . This signaling circuit is of fundamental importance in innate immunity, inflammation, and hematopoiesis . Therefore, the compound’s action can influence these critical biochemical pathways and their downstream effects.

Result of Action

The result of the compound’s action is the suppression of cell proliferation in certain types of cancer, such as prostate cancer and TNBC . By inhibiting ACK1, the compound can attenuate the expression of AR and AR-V7 in prostate cancer cells and inhibit the proliferation of TNBC cells .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O/c1-14-3-5-15(6-4-14)19(24)21-17-13-16(20)7-8-18(17)23-11-9-22(2)10-12-23/h3-8,13H,9-12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEAUMDXJVAVHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2764545.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2764547.png)

![(Z)-4-((2-(4-ethoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)-2-methoxyphenyl acetate](/img/structure/B2764550.png)

![3-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2764552.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-tosylacetamide](/img/structure/B2764553.png)

![Ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2764555.png)

![3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2764558.png)

![methyl 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2764561.png)

![3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2764562.png)